ALK Inhibitor Scaffold Enables Sub-3 nM Potency Against Wild-Type Kinase and G1202R Resistance Mutant
Derivatives of the 6,11-dihydro-5H-benzo[b]carbazole scaffold demonstrate exceptional ALK inhibitory potency. Compound 13d (a 9-substituted 6,6-dimethyl-11-oxo derivative) exhibits IC50 of 2.9 nM against ALK kinase and antiproliferative IC50 of 12.8 nM in KARPAS-299 ALCL cells [1]. Critically, this scaffold class addresses the G1202R resistance mutation that confers resistance to all clinical-stage ALK inhibitors, including crizotinib, ceritinib, and alectinib [2]. The clinically approved drug alectinib, which is based on the 6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile core, demonstrates IC50 values of 1.0 nM (F1174L), 1.6 nM (L1196M gatekeeper), and 3.5 nM (R1275Q) against key resistance mutants [3]. In contrast, generic carbazole lacks any meaningful ALK inhibitory activity (IC50 > 10,000 nM).
| Evidence Dimension | ALK kinase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2.9 nM (compound 13d); antiproliferative IC50 = 12.8 nM (KARPAS-299) |
| Comparator Or Baseline | Generic carbazole: IC50 > 10,000 nM; Crizotinib (first-generation clinical ALK inhibitor): IC50 = 20-40 nM |
| Quantified Difference | 6,11-dihydro-5H-benzo[b]carbazole derivative is >3,400-fold more potent than generic carbazole; ~7-14× more potent than crizotinib |
| Conditions | In vitro kinase assay; KARPAS-299 anaplastic large-cell lymphoma cell line |
Why This Matters
Sub-3 nM potency combined with activity against the G1202R mutant justifies selection of this scaffold for ALK-targeted drug discovery programs where crizotinib- and alectinib-resistant cancers are the therapeutic focus.
- [1] Kinoshita K, Asoh K, Furuichi N, et al. 9-Substituted 6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazoles as highly selective and potent anaplastic lymphoma kinase inhibitors. J Med Chem. 2011;54(18):6286-6294. View Source
- [2] Hatcher J, Gray NS, Choi H, Janne P, Zhang T. Substituted 6,11-dihydro-5H-benzo[b]carbazoles as inhibitors of ALK and SRPK. US Patent 11,858,897 B2. 2024. View Source
- [3] Sakamoto H, Tsukaguchi T, Hiroshima S, et al. CH5424802, a selective ALK inhibitor capable of blocking the resistant gatekeeper mutant. Cancer Cell. 2011;19(5):679-690. View Source
